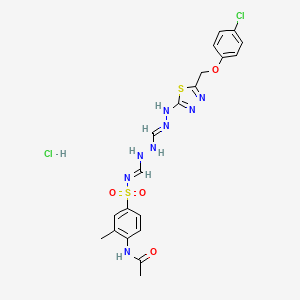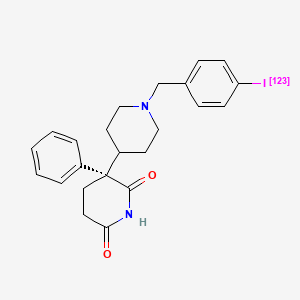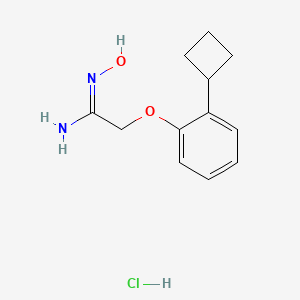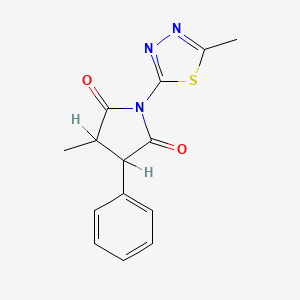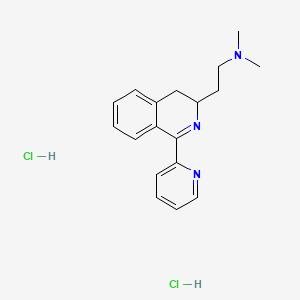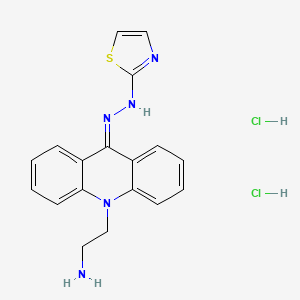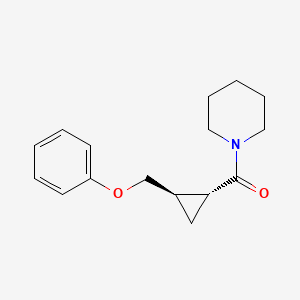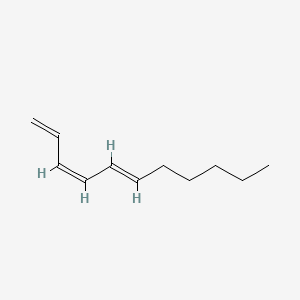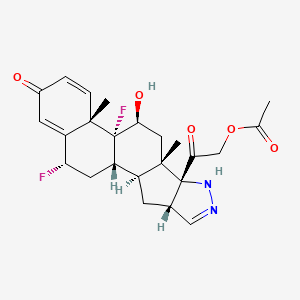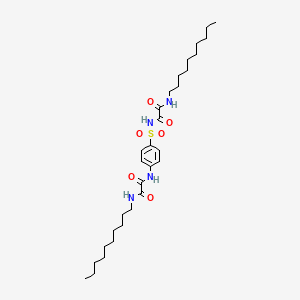
Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sa 274: is a chemical compound with the molecular formula C18H34BrNO2 and a molecular weight of 376.38 . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sa 274 involves multiple steps, starting from readily available precursors. One common method includes the reaction of a brominated compound with an amine, followed by esterification to form the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran and benzene, with catalysts such as trifluoroacetic acid and sodium acetate to enhance the reaction yield .
Industrial Production Methods: In industrial settings, the production of Sa 274 is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Sa 274 undergoes various chemical reactions, including:
Oxidation: Sa 274 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sa 274 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Sa 274 can participate in substitution reactions, where the bromine atom is replaced by other functional groups like hydroxyl or amino groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Sa 274 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, Sa 274 is valuable in organic synthesis and material science.
Biology: Sa 274 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of Sa 274 in treating various diseases, particularly in targeting specific molecular pathways.
Industry: Sa 274 is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Sa 274 involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in biological systems, Sa 274 may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Salicylic Acid: A phenolic compound widely used in pharmaceuticals and cosmetics for its anti-inflammatory and antimicrobial properties.
Aficamten (CK-274): A cardiac myosin inhibitor used in the treatment of hypertrophic cardiomyopathy.
Uniqueness of Sa 274: Sa 274 stands out due to its unique combination of chemical properties and biological activities. Unlike salicylic acid, which is primarily used for its anti-inflammatory effects, Sa 274 has a broader range of applications, including potential therapeutic uses in cancer and microbial infections. Additionally, Sa 274’s specific mechanism of action and molecular targets make it a valuable compound for targeted research and development .
Properties
CAS No. |
102571-09-5 |
|---|---|
Molecular Formula |
C18H34BrNO2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,2-dicyclopentylacetate;hydrobromide |
InChI |
InChI=1S/C18H33NO2.BrH/c1-3-19(4-2)13-14-21-18(20)17(15-9-5-6-10-15)16-11-7-8-12-16;/h15-17H,3-14H2,1-2H3;1H |
InChI Key |
CKPGMVVUOWPJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


